5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine
Description
5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine is a brominated quinoline derivative featuring a methoxy group at the 8-position and a methyl-substituted diamine moiety at the 3,4-positions. Its molecular formula is C₁₁H₁₁BrN₃O, with a molecular weight of 297.13 g/mol (estimated based on structural analogs in and ). Quinoline derivatives are widely studied for their antitumor, antimicrobial, and DNA-intercalating activities .
Properties
Molecular Formula |
C11H12BrN3O |
|---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
5-bromo-8-methoxy-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12BrN3O/c1-14-10-7(13)5-15-11-8(16-2)4-3-6(12)9(10)11/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
YMAHTHDETCBTEV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC2=C(C=CC(=C21)Br)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in research and industry.
Scientific Research Applications
5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine with structurally related quinoline diamines and their key properties:
Key Observations:
- Substituent Position and Activity: The 8-methoxy group in the target compound may improve solubility compared to 8-methyl or 8-bromo analogs (e.g., 5-Bromo-8-methylquinoline-3,4-diamine) . Methoxy groups are electron-donating, which could enhance DNA intercalation or binding to kinase active sites .
- N4-Methylation: The N4-methyl group in the target compound likely increases metabolic stability compared to unsubstituted diamines (e.g., N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine) by reducing oxidative deamination .
- Bromine vs. Chlorine: Bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets compared to chlorine-containing analogs (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) .
Pharmacological and Functional Comparisons
- Kinase Inhibition: N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine exhibited AKT1 inhibition, suggesting that bromine substitution in the target compound might modulate potency or selectivity .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k), involving palladium-catalyzed cross-coupling and azide reduction steps .
Physicochemical Properties
- Solubility: The 8-methoxy group may enhance aqueous solubility compared to non-polar methyl or bromo substituents.
- Melting Point: Structural analogs like 4k (223–225°C) and 8-γ-aminopropylamino-6-methoxyquinoline (208°C decomp.) suggest the target compound’s melting point could range between 200–250°C .
Biological Activity
5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Synthesis
The compound belongs to the quinoline family, which is known for its diverse biological activities. The synthesis of 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine typically involves nucleophilic substitution reactions and cyclization processes. The presence of bromine and methoxy groups at specific positions on the quinoline ring significantly influences its biological properties.
Biological Activities
1. Anticancer Properties
Research indicates that 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine exhibits notable anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Cell Lines : The compound demonstrated cytotoxic effects on colorectal cancer cells (HCT116 and Caco-2), leading to increased G2/M phase arrest and reduced mitochondrial membrane potential .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and proliferation .
2. Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although detailed investigations are still required to ascertain its efficacy and mechanism against specific pathogens.
3. Enzyme Inhibition
5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine may act as an inhibitor for specific enzymes involved in cancer progression. Studies on related compounds have shown that modifications in the quinoline structure can enhance selectivity towards particular targets such as EZH2, a histone methyltransferase implicated in cancer .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 8-Bromo-5-methylquinoline | Bromine at position 8 | Moderate anticancer activity |
| 5-Bromo-6-methoxy-2-methylquinoline | Methoxy group at position 6 | Antimicrobial properties |
| 5-Methoxyquinoline derivatives | Various substitutions affecting potency | Diverse bioactivities including anti-inflammatory effects |
This comparison highlights how small structural changes can lead to significant variations in biological activity.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of quinoline derivatives:
- Cytotoxicity Evaluation : A study assessing the cytotoxic effects of various quinoline derivatives showed that compounds with methoxy groups exhibited enhanced activity against cancer cells, supporting the hypothesis that specific substitutions can improve therapeutic potential .
- Enzymatic Assays : Inhibition studies against EZH2 revealed that certain derivatives of quinoline could selectively inhibit this enzyme with high potency, suggesting a pathway for future drug development based on structural modifications .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions, with intermediates purified via column chromatography. For validation, employ High-Performance Liquid Chromatography (HPLC) paired with Mass Spectrometry (MS) to confirm molecular weight and purity (>98%). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, focusing on characteristic peaks for bromine (δ ~3.5-4.0 ppm in ¹H NMR) and methoxy groups (δ ~50-55 ppm in ¹³C NMR). Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized using Design of Experiments (DoE) principles to minimize side products .
Q. What safety protocols are essential for handling quinoline derivatives like 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors and wear nitrile gloves/lab coats to prevent skin contact. Store in airtight containers under inert gas (e.g., argon) in cool, dry environments to prevent degradation. Emergency measures include immediate eye irrigation (15+ minutes with saline) and skin decontamination using pH-neutral soap. Safety Data Sheets (SDS) for analogous quinoline compounds emphasize avoiding open flames due to potential nitrogen oxide emissions during combustion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
